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Compound of Interest

Compound Name: (2E,5Z)-octadienoyl-CoA

Cat. No.: B15598772 Get Quote

An In-depth Technical Guide to (2E,5Z)-octadienoyl-CoA: Structure, Properties, and

Metabolism

Introduction
(2E,5Z)-octadienoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of

polyunsaturated fatty acids containing double bonds at odd-numbered carbon positions. Its

unique stereochemical structure, featuring both a trans and a cis double bond, necessitates

specialized enzymatic pathways for its complete degradation. Understanding the metabolism of

this molecule is crucial for researchers in lipid biochemistry, metabolic disorders, and drug

development, as disruptions in its processing can have significant physiological consequences.

This guide provides a comprehensive overview of its structure, properties, metabolic fate, and

the experimental methodologies used to study it.

Structure and Physicochemical Properties
(2E,5Z)-octadienoyl-CoA is an acyl-coenzyme A thioester. The "octadienoyl" component

signifies an eight-carbon acyl chain with two double bonds. The locants and stereochemical

descriptors indicate a trans (E) double bond between carbons 2 and 3 and a cis (Z) double

bond between carbons 5 and 6. This acyl chain is linked via a high-energy thioester bond to the

sulfhydryl group of coenzyme A.
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The known physicochemical properties of (2E,5Z)-octadienoyl-CoA are summarized below.

Physical properties such as melting point and boiling point are not typically determined for

complex biological thioesters which are studied in aqueous environments.

Property Value Citation(s)

Chemical Formula C29H46N7O17P3S [1]

Molecular Weight 889.70 g/mol [1]

Synonyms

(2E,5Z)-Octadienoyl-coenzyme

A, 2-trans-5-cis-octadienoyl-

CoA

[1]

Major Form

At physiological pH 7.3, it

exists as (2E,5Z)-octadienoyl-

CoA(4-), with deprotonated

phosphate groups.

[2]

Biochemical Role and Metabolic Pathways
(2E,5Z)-octadienoyl-CoA is primarily formed during the β-oxidation of α-linolenic acid (an 18:3

n-3 fatty acid) and other similar polyunsaturated fatty acids. After several rounds of

conventional β-oxidation, the remaining acyl chain presents this specific dienoyl-CoA structure,

which cannot be processed by the core enzymes of the β-oxidation pathway. The cell employs

two distinct auxiliary pathways to metabolize this intermediate, creating a crucial metabolic

branch point.

Metabolic Fates of (2E,5Z)-octadienoyl-CoA
The degradation of (2E,5Z)-octadienoyl-CoA proceeds via two competing routes: a major

isomerase-dependent pathway and a minor, but vital, reductase-dependent pathway.

Isomerase-Dependent Pathway (Major Route): Approximately 80% of (2E,5Z)-octadienoyl-
CoA is metabolized through this pathway. It involves the enzyme Δ³,Δ²-enoyl-CoA

isomerase, which converts the 2-trans, 5-cis dienoyl-CoA into 3-trans, 5-cis-dienoyl-CoA.

This product, however, is not a substrate for the next enzyme in the standard pathway.

Another isomerization is required.
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Reductase-Dependent Pathway (Minor Route): This pathway handles the remaining 20% of

the substrate and is essential for preventing the accumulation of toxic intermediates. The first

step involves the isomerization of (2E,5Z)-octadienoyl-CoA to 3,5-octadienoyl-CoA, a

reaction that can be catalyzed by Δ³,Δ²-enoyl-CoA isomerase. The resulting 3,5-dienoyl-CoA

is then converted by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase into 2-trans, 4-trans-dienoyl-CoA. This

product is a substrate for 2,4-dienoyl-CoA reductase (DECR), which uses NADPH to reduce

it to 3-trans-enoyl-CoA. Finally, Δ³,Δ²-enoyl-CoA isomerase converts this product into 2-

trans-enoyl-CoA, which can re-enter the main β-oxidation spiral. This pathway is considered

the only effective route for degrading the 3,5-dienoyl-CoA intermediate, thereby preventing

the depletion of free coenzyme A.

Isomerase-Dependent Pathway (~80%)

Reductase-Dependent Pathway (~20%)
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Metabolic pathways for (2E,5Z)-octadienoyl-CoA degradation.

Experimental Protocols and Methodologies
The study of (2E,5Z)-octadienoyl-CoA and its associated enzymes involves various

biochemical techniques. Below are representative protocols derived from published

methodologies.

Kinetic Assay of 2,4-Dienoyl-CoA Reductase Activity
This method is used to determine the catalytic activity of 2,4-dienoyl-CoA reductase by

spectrophotometrically monitoring the consumption of its cofactor, NADPH.[3][4]

Principle: The reductase enzyme utilizes NADPH to reduce the dienoyl-CoA substrate. The

oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which can be

measured over time.
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Reagents:

Assay Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.4, containing 100 µM EDTA.

NADPH solution: 125 µM in Assay Buffer.

Enzyme: Purified 2,4-dienoyl-CoA reductase (approx. 10 µg).

Substrate: 40 µM 2-trans, 4-trans-dienoyl-CoA (e.g., hexadienoyl-CoA or decadienoyl-

CoA) in Assay Buffer.

Procedure:

In a 1.0 mL cuvette, combine the Assay Buffer, NADPH solution, and the enzyme.

Pre-incubate the mixture for 20 minutes at room temperature to allow for temperature

equilibration and stabilization.

Initiate the reaction by adding the dienoyl-CoA substrate and mix immediately.

Monitor the decrease in absorbance at 340 nm for 90 seconds using a spectrophotometer.

Calculate the rate of reaction using the Beer-Lambert law and the molar extinction

coefficient of NADPH at 340 nm (6,220 M⁻¹cm⁻¹).
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Workflow for the kinetic assay of 2,4-dienoyl-CoA reductase.

Synthesis and Assay of Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase
Direct synthesis of the 3,5-dienoyl-CoA substrate is complex. An enzymatic approach is often

used to generate the substrate in situ for subsequent isomerization assays.[5]

Principle: A suitable polyunsaturated fatty acyl-CoA (e.g., arachidonoyl-CoA) is treated with

an acyl-CoA oxidase that also possesses isomerase activity. This reaction generates a 3,5-

dienoyl-CoA intermediate. The activity of the target Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase is then

measured by its ability to convert this intermediate into a 2,4-dienoyl-CoA, which can be

detected by an increase in absorbance around 240-280 nm or coupled to the reductase

assay described above.

Substrate Synthesis (Example):
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Incubate arachidonoyl-CoA (5,8,11,14-eicosatetraenoyl-CoA) with yeast acyl-CoA oxidase.

The enzyme's intrinsic isomerase activity converts the initial product into 3,5,8,11,14-

eicosapentaenoyl-CoA.

The formation of this product can be monitored by an increase in absorption at 240 nm.[5]

Isomerase Assay:

The synthesized 3,5-dienoyl-CoA is used as a substrate for the purified Δ³,⁵,Δ²,⁴-dienoyl-

CoA isomerase.

The reaction is monitored for the formation of 2,4-dienoyl-CoA, which has a distinct

absorbance maximum.

Quantification of β-Oxidation Intermediates in Tissue
This methodology allows for the measurement of low-abundance intermediates like enoyl-CoA

esters from biological samples.[6]

Principle: Acyl-CoA esters are extracted from tissue and enzymatically converted to a

product that can be amplified and detected fluorometrically.

Procedure Outline:

Extraction: Homogenize frozen tissue samples in a chloroform/methanol solution to extract

acyl-CoA esters.

Enzymatic Conversion: Treat the extracted acyl-CoAs with enoyl-CoA hydratase and 3-

hydroxyacyl-CoA dehydrogenase. This stoichiometrically converts all 2-trans-enoyl-CoA

and 3-hydroxyacyl-CoA esters to 3-ketoacyl-CoAs, producing NADH in the process.

Signal Amplification: Use an enzymatic cycling system to amplify the NADH signal.

Detection: Measure the amplified signal using fluorometry.

Quantification: Determine the concentration of the intermediates by comparing the signal

to a standard curve. This procedure allows for measurement at the picomole level.[6]
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Conclusion
(2E,5Z)-octadienoyl-CoA stands as a critical juncture in the metabolism of polyunsaturated

fatty acids. Its degradation requires a sophisticated interplay of auxiliary enzymes that bypass a

metabolic roadblock in the standard β-oxidation pathway. The existence of dual metabolic

routes—the isomerase- and reductase-dependent pathways—highlights the metabolic flexibility

and robustness of mitochondrial fatty acid oxidation. For researchers, a thorough

understanding of these pathways and the methodologies used to probe them is essential for

investigating metabolic diseases, developing novel therapeutics targeting fatty acid

metabolism, and deciphering the intricate regulation of cellular energy homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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